molecular formula C6H10N4O2 B1444255 methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1482952-35-1

methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1444255
CAS No.: 1482952-35-1
M. Wt: 170.17 g/mol
InChI Key: BUCCQRGWMVFWTA-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a functionalized 1,2,3-triazole derivative of significant interest in organic and medicinal chemistry research. The compound features both a carboxylate ester and a primary amine group on its heterocyclic scaffold, making it a versatile building block for the synthesis of more complex molecules . The 1,2,3-triazole core is known for its stability under metabolic conditions and its ability to participate in hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to biological targets . This compound serves as a valuable synthetic intermediate, particularly in the field of drug discovery. Researchers utilize it to develop novel compounds for screening against various diseases. 1,2,3-Triazole derivatives, in general, have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial, anticancer, antiviral, and anticonvulsant properties . The presence of the 2-aminoethyl side chain enhances its utility, allowing for further conjugation or incorporation into larger molecular structures, such as potential enzyme inhibitors or receptor ligands. Application Note: This product is intended for research purposes as a chemical building block or synthetic intermediate. Researchers can employ it in click chemistry-derived conjugations, amide coupling reactions via the amine group, or as a precursor for carboxylic acid derivatives. Notice to Researchers: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl 1-(2-aminoethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCCQRGWMVFWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Azide-Alkyne Cycloaddition and Subsequent Functionalization

A common approach to 1,2,3-triazole derivatives involves:

  • Preparation of azide precursors (e.g., aryl or alkyl azides).
  • Reaction with alkynes or acetyl derivatives to form the triazole ring.
  • Functionalization of the triazole ring to introduce aminoethyl and ester groups.

For example, aryl azides reacted with ethyl acetoacetate yield 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids, which can be converted to acid chlorides and further derivatized to esters or amides. This method provides a platform for introducing various substituents on the triazole ring, including aminoalkyl groups via amide or ester linkages.

Dimroth Cyclization and Related Methods

Dimroth cyclization is another synthetic method employed for 1,2,3-triazole formation, where activated ketomethylenic compounds react with azides under basic conditions to yield triazoles. This method allows for the incorporation of aminoalkyl substituents by choosing appropriate starting materials.

Specific Preparation Method for this compound

While direct literature on the exact synthesis of this compound is limited, analogous procedures can be adapted from related triazole carboxylate syntheses:

  • Step 1: Formation of 1,2,3-triazole-4-carboxylic acid methyl ester core

    This involves the cycloaddition of an azide bearing the aminoethyl group or its protected form with an alkyne derivative, followed by esterification of the carboxylic acid at the 4-position to the methyl ester. Esterification can be catalyzed by sulfuric acid in methanol under reflux conditions.

  • Step 2: Introduction or deprotection of the aminoethyl substituent

    If the aminoethyl group is introduced as a protected amine (e.g., as a phthalimide or Boc-protected amine), deprotection steps using acidic or basic conditions follow to yield the free aminoethyl substituent.

  • Step 3: Purification and isolation

    The final product is isolated by crystallization or chromatography, depending on the purity requirements.

Example Synthetic Route Adapted from Related Triazole Ester Syntheses

Step Reagents & Conditions Description Outcome
1 Reaction of 2-azidoethylamine (or protected form) with an alkyne derivative (e.g., propiolic acid methyl ester) under Cu(I) catalysis 1,3-dipolar cycloaddition to form 1-(2-aminoethyl)-1,2,3-triazole-4-carboxylate methyl ester Formation of triazole ring with aminoethyl substituent and methyl ester
2 Esterification if starting from acid: Methanol, sulfuric acid catalyst, reflux Conversion of carboxylic acid to methyl ester Methyl ester formation
3 Deprotection of amino group if protected: Acidic or basic hydrolysis Liberation of free aminoethyl group Final product obtained
4 Purification: Crystallization or chromatography Isolation of pure compound Pure this compound

Research Findings and Yield Considerations

  • The non-diazo method for synthesizing triazole carboxylates reported in patent literature emphasizes safety and environmental benefits by avoiding diazotization and using water as solvent in initial steps, followed by esterification in methanol under acid catalysis. This method achieves overall yields exceeding 58% and is suitable for scale-up.

  • The esterification step is typically efficient under sulfuric acid catalysis in methanol, yielding the methyl ester with high purity.

  • The aminoethyl substituent introduction may require protection/deprotection strategies to avoid side reactions during triazole formation.

  • Purification is often straightforward due to the crystallinity of intermediates and final products.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 2-azidoethylamine or protected derivative, alkynes (e.g., propiolic acid methyl ester)
Solvents Water (for initial condensation), methanol (for esterification)
Catalysts Copper(I) salts for cycloaddition, sulfuric acid for esterification
Temperature 50–80°C for condensation; reflux for esterification
Reaction time 6–8 hours for condensation; 1–3 hours for esterification
Yield Typically >50% overall for multi-step synthesis
Purification Crystallization, filtration, drying; chromatography if needed

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at the C4 position undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid derivative.

Reaction Conditions :

  • Reagents : Lithium hydroxide (LiOH) in methanol/THF/water (1:2:1 v/v)

  • Temperature : Room temperature or mild heating (25–40°C)

  • Time : 4–6 hours

Product : 1-(2-Aminoethyl)-1H-1,2,3-triazole-4-carboxylic acid
Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl group.

Supporting Data :
This method is adapted from studies on analogous triazole esters, where hydrolysis yields >85% under optimized conditions .

Substitution Reactions at the Amino Group

The primary amine on the 2-aminoethyl side chain participates in nucleophilic substitution and acylation reactions.

Acylation with Acid Chlorides

Reaction Conditions :

  • Reagents : Acyl chloride (e.g., acetyl chloride, benzoyl chloride) in dichloromethane (DCM)

  • Catalyst : Triethylamine (TEA)

  • Temperature : 0°C to room temperature

Product : N-Acylated derivatives (e.g., N-(2-(1H-1,2,3-triazol-4-yl)ethyl)acetamide)
Yield : 70–90% .

Alkylation with Alkyl Halides

Reaction Conditions :

  • Reagents : Alkyl halide (e.g., methyl iodide, benzyl bromide) in DMF

  • Base : Potassium carbonate (K₂CO₃)

  • Temperature : 60–80°C

Product : N-Alkylated derivatives (e.g., N-(2-(1H-1,2,3-triazol-4-yl)ethyl)-N-methylamine)
Yield : 60–75% .

Reduction of the Ester Group

The methyl ester can be selectively reduced to a hydroxymethyl group under specific conditions.

Reaction Conditions :

  • Reagents : Sodium borohydride (NaBH₄) in methanol/THF

  • Temperature : 0°C to room temperature

  • Time : 30–60 minutes

Product : (1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl)methanol
Regioselectivity : In diesters, the C5 ester reduces faster than C4 . For monoesters (C4), complete reduction requires extended reaction times or excess NaBH₄.
Yield : 50–65% .

Coupling Reactions for Amide Formation

The aminoethyl group facilitates coupling with carboxylic acids or activated esters.

Reaction Conditions :

  • Reagents : Carboxylic acid, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt)

  • Solvent : DMF or DCM

  • Temperature : Room temperature

Product : Triazole-containing amides (e.g., N-(2-(1H-1,2,3-triazol-4-yl)ethyl)-4-chlorobenzamide)
Yield : 75–90% .

Cyclization Reactions

Intramolecular reactions can form heterocyclic frameworks.

Example : Reaction with chloroacetyl chloride forms a thiazolidinone ring.
Conditions :

  • Reagents : Chloroacetyl chloride, TEA in DCM

  • Temperature : Reflux (40°C)

Product : 5-(1H-1,2,3-Triazol-4-yl)thiazolidin-2-one
Yield : 55–70% .

Mechanistic Insights

  • Triazole Ring Stability : The 1,2,3-triazole core remains intact during most reactions due to its aromatic stability and resonance .

  • Amino Group Reactivity : The primary amine’s nucleophilicity is modulated by the electron-withdrawing triazole ring, favoring acylation over alkylation in polar solvents .

  • Steric Effects : Bulky substituents on the triazole ring or aminoethyl group can reduce reaction rates, particularly in coupling and cyclization reactions .

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various alkyl/aryloxymethyl derivatives of triazoles possess antiproliferative effects against leukemia cells, suggesting potential applications in cancer therapy .

Antiviral Activity : Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a precursor for synthesizing nucleoside analogs like ribavirin, which is used to treat viral infections. The synthesis of this compound is crucial for producing antiviral medications that target a wide range of viruses .

Medicinal Chemistry

The primary application of this compound lies in its role as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are being explored for their potential in treating various diseases:

Compound Target Disease Mechanism of Action
RibavirinViral infectionsNucleoside analog
Triazole DerivativesCancerAntiproliferative effects

Agricultural Chemistry

In agriculture, triazole compounds have been used as fungicides and herbicides. The structural properties of this compound allow it to interact with biological systems in plants and pathogens effectively. This compound can potentially be developed into agrochemicals with enhanced efficacy against plant diseases.

Case Study 1: Antiproliferative Effects

A study investigated the cytotoxic effects of various triazole derivatives on leukemia cells. The results indicated that several compounds derived from this compound exhibited significant dose-dependent cytotoxicity against both acute lymphoblastic leukemia and chronic myeloid leukemia cell lines. Compounds were selected for further development based on their low toxicity and high efficacy .

Case Study 2: Antiviral Efficacy

Research into the synthesis of nucleoside analogs from this compound highlighted its importance in developing antiviral drugs. The compound was successfully converted into ribavirin analogs that demonstrated enhanced activity against RNA viruses in vitro. This underscores the potential for developing new antiviral therapies using this triazole derivative .

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate with analogous triazole derivatives, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison of Triazole Carboxylates

Compound Name Substituents (N1 Position) Key Functional Groups Synthesis Method Bioactivity/Application Reference ID
This compound 2-Aminoethyl Methyl ester Click chemistry (hypothetical) Antimicrobial (inferred from analogs)
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl Carboxylic acid Click chemistry (CuSO₄/Na ascorbate) Broad-spectrum antibiotic
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate Benzyl Methyl ester Alkylation of triazole Intermediate for drug synthesis
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl Methyl ester Not specified Reference standard (USP)
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Amino-1,2,5-oxadiazol-3-yl Ethyl ester Multi-step synthesis Anticancer screening

Key Observations

Substituent Effects on Bioactivity: The 2-aminoethyl group in the target compound may enhance water solubility and hydrogen-bonding interactions, similar to the 2-aminophenyl analog, which exhibited broad-spectrum antimicrobial activity .

Synthesis Methods: Most triazole carboxylates are synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or alkylation. The target compound likely follows similar protocols, though specific details are absent in the evidence . Higher yields (>55%) are reported for benzyl-substituted triazoles (e.g., methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate at 55.9% yield) compared to aromatic amino-substituted analogs .

Biological Applications: Antimicrobial Activity: The 2-aminophenyl analog demonstrated efficacy against Gram-positive, Gram-negative, and pathogenic bacteria via DNA binding and degradation .

Physicochemical and Spectral Data Comparison

Table 2: Physical Properties of Selected Triazole Carboxylates

Compound Name Melting Point (°C) Purity Spectral Data (¹H-NMR, δ ppm) Reference ID
This compound Not reported Discontinued (CymitQuimica) Not available
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate 105.2–105.7 >95% 8.26 (s, 1H), 5.22 (s, 2H), 3.95 (s, 3H)
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 113–115 95% Not specified

Notable Trends

  • Purity : Commercial samples (e.g., methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate) are typically >95% pure, as required for pharmaceutical reference standards .

Biological Activity

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Chemical Name : this compound hydrochloride
  • CAS Number : 1613134-39-6
  • Molecular Formula : C6H11ClN4O2
  • Molecular Weight : 206.63 g/mol

The compound features a triazole ring, which is crucial for its biological activity, particularly in inhibiting various enzymes and modulating cellular pathways.

Synthesis

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. This method is favored due to its efficiency and mild reaction conditions. The general steps include:

  • Preparation of Azide : Reacting an amine with sodium azide.
  • Cycloaddition Reaction : The azide is reacted with an alkyne in the presence of a copper(I) catalyst.
  • Esterification : The resulting triazole is esterified with methanol to yield the final product .

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : this compound has shown promising results against various cancer cell lines. In vitro assays indicated that it could inhibit cell proliferation effectively at low micromolar concentrations (IC50 values in the range of 0.6 to 4.93 µM) across different cancer types such as HCT116 and MCF-7 .
Cell LineIC50 (µM)
HCT1160.43
MCF-71.5
Eca1092.7

These results suggest that the compound may induce apoptosis and inhibit migration in cancer cells, potentially through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, modulating their activity. Notably, it has been associated with inhibition of indoleamine 2,3-dioxygenase (IDO1), which plays a role in tumor immune evasion .
  • Cellular Interactions : The aminoethyl group may participate in hydrogen bonding and electrostatic interactions that enhance binding affinity to molecular targets.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that compounds with a triazole structure can inhibit bacterial growth effectively .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Triazole Derivatives Against Cancer : A study evaluated a series of triazole derivatives showing significant antiproliferative effects on multiple cancer cell lines with IC50 values ranging from 0.6 to 4.93 µM .
  • Antimicrobial Evaluation : Triazoles have been tested against Escherichia coli and Staphylococcus aureus, exhibiting good inhibition rates compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via [3+2] cycloaddition between an azide (e.g., 2-aminoethyl azide) and an alkyne (e.g., methyl propiolate), catalyzed by ruthenium complexes such as {(Tp)(PPh₃)₂Ru(N₃)}. Key parameters include:

  • Catalyst loading : 5 mol% ruthenium catalyst .

  • Solvent : Toluene under reflux for 24 hours .

  • Purification : Silica gel chromatography with ether and CH₂Cl₂ elution .

  • Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

    ParameterOptimal ConditionReference
    CatalystRu(II) complexes
    Reaction Time24 h
    TemperatureReflux (~110°C)

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., N3—C4: 1.3367 Å, C4—C3: 1.3722 Å) and angles (e.g., C—CH₂—N: 112.13°) .

  • NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

  • Mass spectrometry : Validates molecular weight .

    Bond/Bond AngleExperimental ValueIdeal Tetrahedral ValueReference
    N3—C41.3367 Å-
    C—CH₂—N angle112.13°109.47°

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Drug scaffold : Serves as a precursor for bioactive molecules (e.g., anti-inflammatory, anti-cancer agents) due to its triazole core and ester/amine functionalities .
  • Derivatization : The 2-aminoethyl group enables conjugation with targeting moieties (e.g., peptides) via amide bond formation .

Advanced Research Questions

Q. How can computational tools improve the design of experiments for synthesizing this compound?

  • Methodological Answer :

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity and catalyst efficiency .
  • Machine learning : Analyzes historical reaction data to optimize solvent, temperature, and catalyst combinations .
  • Example : ICReDD’s workflow integrates computation-experiment feedback loops to accelerate reaction discovery .

Q. How should researchers resolve contradictions between experimental and computational structural data?

  • Methodological Answer :

  • Bond length analysis : Compare X-ray data (e.g., N—N bonds: 1.3092–1.3560 Å) with computational predictions to identify outliers .
  • Dynamic effects : Account for crystal packing forces or solvent interactions that may distort computational models .
  • Validation : Use multiple spectroscopy techniques (e.g., NMR, IR) to cross-verify computational vibrational frequencies .

Q. What strategies enhance regioselectivity in 1,2,3-triazole formation during synthesis?

  • Methodological Answer :

  • Catalyst choice : Ru catalysts favor 1,5-disubstituted triazoles, while Cu promotes 1,4-products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, improving yield .
  • Substituent effects : Electron-withdrawing groups on alkynes increase cycloaddition rates .

Q. How can biological activity of derivatives be systematically evaluated?

  • Methodological Answer :

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays .

  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) .

  • Structure-activity relationships (SAR) : Modify the 2-aminoethyl or ester group to assess pharmacophore contributions .

    Assay TypeTargetMethodReference
    Enzyme InhibitionKinasesFluorescence quenching
    CytotoxicityHeLa cellsMTT assay

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate

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